Ferrocenoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

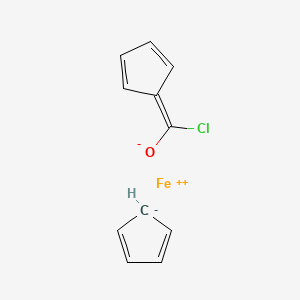

Molecular Formula |

C11H9ClFeO |

|---|---|

Molecular Weight |

248.48 g/mol |

IUPAC Name |

chloro(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+) |

InChI |

InChI=1S/C6H5ClO.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,8H;1-5H;/q;-1;+2/p-1 |

InChI Key |

VTDVIWPHJXANHZ-UHFFFAOYSA-M |

Canonical SMILES |

[CH-]1C=CC=C1.C1=CC(=C([O-])Cl)C=C1.[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of Ferrocenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of ferrocenoyl chloride, an important intermediate in the preparation of various ferrocene (B1249389) derivatives for research and pharmaceutical applications. This document outlines common synthetic routes, detailed experimental protocols, purification techniques, and key analytical data.

Synthesis of this compound

This compound is most commonly synthesized from ferrocenecarboxylic acid through the use of various chlorinating agents. The primary methods involve oxalyl chloride, thionyl chloride, and triphosgene (B27547). Each method offers distinct advantages regarding reaction conditions, yield, and purity of the final product.

Synthesis via Oxalyl Chloride

The reaction of ferrocenecarboxylic acid with oxalyl chloride is a widely used and high-yielding method.[1][2][3] This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), at low to ambient temperatures.[1]

Synthesis via Thionyl Chloride

Thionyl chloride is another effective reagent for the conversion of ferrocenecarboxylic acid to this compound.[4][5] This method often involves refluxing the reactants, and the volatile byproducts (sulfur dioxide and hydrogen chloride) are easily removed.[4]

Synthesis via Triphosgene

A milder alternative to oxalyl chloride and thionyl chloride is the use of triphosgene in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[6][7] This method proceeds under gentle conditions and avoids the formation of harsh byproducts.[6][7]

Table 1: Comparison of this compound Synthesis Methods

| Starting Material | Chlorinating Agent | Solvent | Catalyst/Additive | Reaction Conditions | Yield (%) | Reference(s) |

| Ferrocenecarboxylic acid | Oxalyl chloride | Dichloromethane | None | 0 °C to ambient temp., 4 h | 97% | [1] |

| Ferrocenecarboxylic acid | Oxalyl chloride | Dichloromethane | DMF (catalytic) | Ice bath to room temp., 1 h | Not specified | [2] |

| Ferrocenecarboxylic acid | Thionyl chloride | Not specified | Not specified | Reflux, ~20 min | Not specified | [4] |

| Ferrocenecarboxylic acid | Triphosgene | Dichloromethane | Triethylamine, DMAP | Room temperature | 61.5% | [6][7] |

| Ferrocene | Triphosgene | Not specified | Anhydrous AlCl₃ | Not specified | 38.1% | [6][7] |

Experimental Protocols

Protocol for Synthesis using Oxalyl Chloride[1]

-

Under a nitrogen atmosphere, dissolve ferrocenecarboxylic acid (1.20 g, 5.2 mmol) in freshly distilled dichloromethane (10 ml) in a suitable flask.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add oxalyl chloride (4 ml, 46.8 mmol) dropwise to the solution.

-

Allow the reaction mixture to warm to ambient temperature and stir for 4 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the resulting solid with hot pentane (B18724).

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the resulting residue from pentane to obtain a red crystalline solid.

Protocol for Synthesis using Thionyl Chloride[4]

-

In a round-bottom flask, combine equimolar amounts of ferrocenecarboxylic acid and thionyl chloride.

-

Attach a reflux condenser and heat the mixture under reflux in a fume hood for approximately 20 minutes. The reaction is complete when a moist blue litmus (B1172312) paper held at the condenser's mouth turns red.

-

After the reaction, the excess thionyl chloride can be removed by distillation. The resulting this compound is highly reactive and sensitive to water and should be used immediately or stored under anhydrous conditions.

Protocol for Synthesis using Triphosgene[6][7]

-

In a flask, combine ferrocenecarboxylic acid, triethylamine, and a catalytic amount of DMAP in dichloromethane.

-

Add a solution of triphosgene in dichloromethane dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).

-

The workup typically involves washing the reaction mixture with water and brine, followed by drying the organic layer and removing the solvent under reduced pressure.

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials and byproducts. The choice of purification method depends on the scale of the reaction and the desired purity.

Recrystallization

Recrystallization is a common and effective method for purifying this compound.[1][8] The crude product is dissolved in a minimal amount of a hot solvent, and then allowed to cool slowly, leading to the formation of pure crystals.[9]

-

Solvents: Pentane, heptane, or hexane (B92381) are commonly used solvents for the recrystallization of this compound.[1][8] Heptane has been noted as an effective and greener solvent choice.[8]

Sublimation

Sublimation can be employed to purify ferrocene and its derivatives, and may be applicable to this compound under appropriate vacuum and temperature conditions.[10] This technique is particularly useful for removing non-volatile impurities.

Column Chromatography

For small-scale purifications or when high purity is required, column chromatography can be utilized.[11][12] The choice of stationary phase (typically silica (B1680970) gel) and eluent system is critical for achieving good separation.[11]

Table 2: Purification Methods for this compound

| Method | Solvent/Conditions | Observations | Reference(s) |

| Recrystallization | Pentane | Yields a red crystalline solid. | [1] |

| Recrystallization | Heptane or Hexane | Effective for purifying the crude product from Friedel-Crafts acylation. Heptane is considered a greener solvent. | [8] |

| Oxidative Purification | Ferric chloride solution | Used to remove unreacted ferrocene from haloferrocene products by oxidizing it to the water-soluble ferrocenium (B1229745) ion. This may be adaptable for this compound purification. | [13] |

Analytical Data

The identity and purity of synthesized this compound are confirmed through various analytical techniques.

Table 3: Analytical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉ClFeO | [14] |

| Molecular Weight | 248.49 g/mol | |

| Appearance | Red to brown crystalline solid/liquid | [15] |

| Melting Point | 134 °C | [1] |

| ¹H-NMR (300 MHz, CDCl₃) | δ 4.36 (s, 5H, C₅H₅), 4.66 (s, 2H, C₅H₄), 4.94 (s, 2H, C₅H₄) | [1] |

| Stability | Relatively stable at room temperature, but decomposes under light. Sensitive to water. | [15][16] |

| Solubility | Soluble in common organic solvents like ether, chloroform, and carbon tetrachloride. | [15] |

Visualized Workflows

Caption: Synthetic routes to this compound.

References

- 1. Chlorocarbonyl ferrocene synthesis - chemicalbook [chemicalbook.com]

- 2. Design and Synthesis of a Ferrocene‐Based Diol Library and Application in the Hetero‐Diels‐Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functionalized ferrocenes: The role of the para substituent on the phenoxy pendant group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ferrocenecarboxylic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C11H9ClFeO | CID 71312375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chembk.com [chembk.com]

- 16. canbipharm.com [canbipharm.com]

An In-depth Technical Guide to the Physicochemical Properties of Ferrocenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocenoyl chloride, with the chemical formula C₁₁H₉ClFeO, is an organometallic compound that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis, materials science, and drug development. Its unique structure, combining the ferrocene (B1249389) moiety with a reactive acyl chloride group, makes it a versatile building block for the introduction of the electrochemically active ferrocenyl group into a wide array of molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications.

Physicochemical Properties

This compound is a red to brown crystalline solid or liquid, depending on its purity and the ambient temperature.[1] It is soluble in common organic solvents such as ether, chloroform, and carbon tetrachloride.[1] While relatively stable at room temperature, it is sensitive to light and moisture, and should be stored accordingly.[1]

Core Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉ClFeO | [2] |

| Molecular Weight | 248.49 g/mol | |

| Appearance | Red to brown crystalline solid or liquid | [1] |

| Melting Point | 134 °C | [3] |

| Boiling Point | Decomposes at atmospheric pressure; can be distilled under vacuum. | |

| Solubility | Soluble in dichloromethane, chloroform, carbon tetrachloride, and ether. | [1] |

| Stability | Relatively stable at room temperature in the absence of light and moisture. Decomposes under light. | [1] |

Synthesis of this compound

This compound can be synthesized through several routes, primarily from ferrocenecarboxylic acid or directly from ferrocene. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis from Ferrocenecarboxylic Acid

A common and high-yielding method for the preparation of this compound is the reaction of ferrocenecarboxylic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride.

Experimental Protocol: Using Oxalyl Chloride [3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ferrocenecarboxylic acid (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reagent: Cool the solution to 0 °C using an ice bath. Add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (CO and HCl).

-

Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure. The crude this compound is obtained as a red to brown solid.

-

Purification: The product can be purified by recrystallization from a suitable solvent such as hexane (B92381) or by vacuum distillation.

DOT script for the synthesis of this compound from Ferrocenecarboxylic Acid:

Synthesis of this compound from Ferrocenecarboxylic Acid.

Direct Synthesis from Ferrocene

This compound can also be prepared directly from ferrocene via a Friedel-Crafts acylation reaction, although this method may lead to the formation of byproducts. One approach involves the use of triphosgene (B27547).[4]

Experimental Protocol: Using Triphosgene [4]

-

Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve ferrocene (1.0 eq) in a suitable solvent like dichloromethane.

-

Reagent Addition: Add triphosgene (1/3 eq) to the solution.

-

Reaction: The reaction is typically carried out at room temperature.

-

Work-up and Purification: The product is isolated and purified using standard techniques such as chromatography.

DOT script for the direct synthesis of this compound from Ferrocene:

Direct synthesis of this compound from Ferrocene.

Spectroscopic Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound provides characteristic signals for the ferrocene protons. The unsubstituted cyclopentadienyl (B1206354) (Cp) ring typically shows a singlet, while the substituted Cp ring exhibits two distinct signals for the protons in different environments.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference(s) |

| ~4.36 ppm | singlet | 5H | Protons on the unsubstituted Cp ring (C₅H₅) | [3] |

| ~4.66 ppm | singlet | 2H | Protons on the substituted Cp ring (C₅H₄) | [3] |

| ~4.94 ppm | singlet | 2H | Protons on the substituted Cp ring (C₅H₄) | [3] |

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation, showing signals for the carbons of the cyclopentadienyl rings and the carbonyl group.

| Chemical Shift (δ) | Assignment | Reference(s) |

| ~170 ppm | Carbonyl carbon (C=O) | [5] |

| ~70-90 ppm | Carbons of the cyclopentadienyl rings | [6] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl stretching vibration, which is indicative of the acyl chloride group. Other characteristic bands for the ferrocene moiety are also observed.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~1730-1740 cm⁻¹ | C=O stretching of the acyl chloride | [5] |

| ~1100, 1000, 820 cm⁻¹ | C-H bending and ring vibrations of the Cp rings | [7] |

| ~480 cm⁻¹ | Fe-Cp stretching | [7] |

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. The fragmentation pattern can provide additional structural information. Common fragmentation pathways for acyl chlorides include the loss of the chlorine atom to form an acylium ion, followed by the loss of carbon monoxide. For ferrocene derivatives, fragmentation can also involve the loss of cyclopentadienyl rings.[8][9]

Redox Properties

The ferrocene moiety in this compound is redox-active, undergoing a reversible one-electron oxidation from Fe(II) to Fe(III). The redox potential of this process is a key parameter and is influenced by the nature of the substituents on the cyclopentadienyl rings. The electron-withdrawing acyl chloride group is expected to make the oxidation of the iron center more difficult compared to unsubstituted ferrocene, resulting in a more positive redox potential.

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution: Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile (B52724) or dichloromethane).

-

Analyte Solution: Dissolve a known concentration of this compound in the electrolyte solution.

-

Electrochemical Cell: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

-

Measurement: Record the cyclic voltammogram by scanning the potential over a suitable range to observe the oxidation and reduction peaks of the ferrocene/ferrocenium couple. The half-wave potential (E₁/₂) can be determined from the voltammogram and provides an estimate of the standard redox potential.

DOT script for a typical Cyclic Voltammetry workflow:

Workflow for determining the redox potential using Cyclic Voltammetry.

Reactivity and Applications

This compound is a highly reactive compound due to the presence of the acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reactivity makes it an invaluable reagent for introducing the ferrocenyl moiety into organic molecules.

The resulting ferrocene-containing compounds have found applications in various areas:

-

Drug Development: The unique redox properties of the ferrocene unit can be exploited to design novel therapeutic agents. Ferrocene-containing drugs can exhibit interesting biological activities, including anticancer and antimalarial properties.

-

Sensors and Probes: The reversible redox behavior of the ferrocene group makes it an excellent electrochemical probe. This compound can be used to label biomolecules, allowing for their detection and quantification using electrochemical methods.

-

Materials Science: The incorporation of the ferrocene unit into polymers and other materials can impart interesting electrochemical and optical properties. These materials have potential applications in areas such as redox-switchable devices and catalysis.

Conclusion

This compound is a key organometallic compound with a rich and versatile chemistry. Its well-defined physicochemical properties, coupled with its reactivity, make it an important tool for researchers in various scientific disciplines. This technical guide has provided a comprehensive overview of its synthesis, characterization, and properties, which should serve as a valuable resource for scientists working with this fascinating molecule. Further research into the quantitative aspects of its solubility and a more detailed exploration of its redox behavior will undoubtedly continue to expand its utility in the development of new functional molecules and materials.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C11H9ClFeO | CID 71312375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of a Ferrocene‐Based Diol Library and Application in the Hetero‐Diels‐Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. rsc.org [rsc.org]

- 7. vernier.com [vernier.com]

- 8. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Ferrocenoyl Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrocenoyl chloride, a vital reagent in synthetic chemistry, particularly for the derivatization of alcohols and phenols for analytical purposes, demands careful handling and storage to ensure its integrity and reactivity. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and safe handling procedures. The information presented herein is crucial for researchers, scientists, and professionals in drug development to maintain the quality and reliability of this important chemical intermediate.

Chemical and Physical Properties

This compound, with the chemical formula (C₅H₅)Fe(C₅H₄COCl), is an organometallic compound characterized by the presence of a ferrocene (B1249389) moiety attached to an acyl chloride group. Its unique structure imparts specific chemical and physical properties that are critical to its application and stability.

| Property | Value | Source |

| Appearance | Red to brown crystalline solid or liquid | [1] |

| Molecular Formula | C₁₁H₉ClFeO | [2] |

| Molecular Weight | 248.49 g/mol | [2] |

| Solubility | Soluble in common organic solvents like ether, chloroform, and carbon tetrachloride | [1] |

Stability Profile

The stability of this compound is paramount for its effective use in synthesis and derivatization. Several factors can influence its degradation, leading to a loss of purity and reactivity.

Sensitivity to Moisture (Hydrolysis)

As an acyl chloride, this compound is highly susceptible to hydrolysis. In the presence of water, it readily reacts to form ferrocenecarboxylic acid and hydrochloric acid. This reaction is typically rapid and irreversible.

Caption: Hydrolysis of this compound.

Due to this high reactivity with water, it is imperative to handle and store this compound under strictly anhydrous conditions.

Sensitivity to Light

This compound is known to decompose under the influence of light.[1] While specific photolytic degradation pathways are not extensively documented in readily available literature, it is a common characteristic of many organometallic compounds, particularly those with metal-carbon bonds, to be light-sensitive. The energy from light can promote electronic transitions that lead to bond cleavage and subsequent decomposition.

Thermal Stability

This compound is relatively stable at room temperature.[1] However, elevated temperatures can accelerate decomposition. For long-term storage, refrigeration is recommended to minimize thermal degradation. The parent ferrocene molecule is remarkably stable and can be heated to 400 °C without decomposition, but the acyl chloride functional group significantly alters the molecule's thermal stability.[3]

Stability in Solvents

The stability of this compound in solution is highly dependent on the nature of the solvent. It will be most stable in dry, aprotic solvents. Protic solvents, even in trace amounts, can lead to solvolysis, similar to hydrolysis.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | To minimize thermal decomposition and maintain stability.[2] |

| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | To prevent hydrolysis from atmospheric moisture and potential oxidation.[1] |

| Light | In the dark (e.g., in an amber vial or a light-proof container) | To prevent photolytic decomposition.[1] |

| Container | Tightly sealed, chemically resistant container (e.g., glass) | To prevent ingress of moisture and air. |

Handling and Safety Precautions

This compound is classified as a corrosive material and requires careful handling to avoid personal injury and contamination of the compound.

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment, including:

-

Safety goggles and a face shield

-

Chemically resistant gloves

-

A lab coat or other protective clothing

Handling Procedures

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Use dry glassware and syringes to prevent hydrolysis.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[1]

References

Ferrocenoyl Chloride: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and applications of Ferrocenoyl Chloride, a versatile organometallic reagent crucial for advancements in chemical synthesis, analytical chemistry, and drug development.

Introduction

This compound, an organometallic compound featuring a ferrocene (B1249389) moiety, has emerged as a significant reagent for researchers and scientists across various disciplines. Its unique electrochemical properties, coupled with its reactivity as an acid chloride, make it an invaluable tool in bioorganometallic chemistry, materials science, and analytical method development. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and key applications, with a particular focus on its role as a derivatizing agent for sensitive analytical detection.

Core Properties of this compound

This compound, also known as 1-Chlorocarbonylferrocene or Ferrocenecarbonyl chloride, is a crystalline solid.[1] A summary of its key quantitative data is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1293-79-4 | [1] |

| Molecular Formula | C₁₁H₉ClFeO | [1] |

| Molecular Weight | 248.49 g/mol | [1] |

| Appearance | Crystals | [1] |

| Storage Temperature | -20°C | [1] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved through the reaction of ferrocenecarboxylic acid with a chlorinating agent. Two reliable methods are detailed below.

Method 1: Synthesis using Oxalyl Chloride

This method provides a high yield of this compound.

Experimental Protocol:

-

Under a nitrogen atmosphere, dissolve ferrocenecarboxylic acid (1.20 g, 5.2 mmol) in freshly distilled dichloromethane (B109758) (10 ml) in a flask equipped with a stirrer.

-

Cool the solution to 0°C using an ice bath.

-

Add oxalyl chloride (4 ml, 46.8 mmol) dropwise to the stirred solution.

-

Allow the resulting mixture to stir at ambient temperature for 4 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the resulting residue with hot pentane (B18724).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Crystallize the resulting residue from pentane to yield a red crystalline solid.[2]

Method 2: Synthesis using Triphosgene (B27547)

This alternative method offers the advantage of milder reaction conditions and avoids the formation of certain byproducts.[1]

Experimental Protocol:

-

In a suitable reaction vessel, combine ferrocenecarboxylic acid, triethylamine, and a catalytic amount of DMAP in methylene (B1212753) dichloride.

-

Add triphosgene to the mixture at room temperature.

-

Stir the reaction to completion.

-

Work up the reaction mixture to isolate the this compound product.[1]

References

Spectroscopic Profile of Ferrocenoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ferrocenoyl chloride, a key intermediate in the synthesis of novel ferrocene-based compounds with potential applications in medicinal chemistry and materials science. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with experimental protocols for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while ¹H NMR data is well-documented, specific experimental ¹³C NMR, IR, and UV-Vis data for this compound is limited in the public domain. Therefore, data for closely related ferrocene (B1249389) derivatives are provided for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.94 | s | 2H | C₅H₄ (protons ortho to -COCl) |

| 4.66 | s | 2H | C₅H₄ (protons meta to -COCl) |

| 4.36 | s | 5H | C₅H₅ (unsubstituted cyclopentadienyl (B1206354) ring) |

| Solvent: CDCl₃, Reference: TMS at 0 ppm. Data from a 300 MHz spectrometer.[1] |

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (carbonyl carbon) |

| ~95-100 | C (ipso-carbon on the substituted cyclopentadienyl ring) |

| ~70-75 | CH (unsubstituted cyclopentadienyl ring) |

| ~68-72 | CH (substituted cyclopentadienyl ring) |

| Note: These are estimated values based on data for ferrocenecarboxylic acid and other ferrocenoyl derivatives. The carbonyl carbon in ferrocene esters typically appears around 170 ppm.[2] The ipso-carbon of a substituted ferrocene ring is significantly downfield shifted.[3] |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for Ferrocene Derivatives

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretching of the cyclopentadienyl rings |

| ~1750-1800 | C=O stretching of the acid chloride |

| ~1410, 1108, 1000 | C-C stretching and C-H bending of the cyclopentadienyl rings |

| ~820 | C-H out-of-plane bending of the cyclopentadienyl rings |

| ~480 | Fe-Cp stretching |

| Note: The most characteristic band for this compound would be the strong carbonyl (C=O) stretch, expected at a higher frequency than in ferrocene esters (1730–1740 cm⁻¹) due to the electron-withdrawing nature of the chlorine atom.[2][4] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of ferrocene derivatives is characterized by two main absorption bands.

Table 4: Typical UV-Vis Absorption Maxima (λmax) for Ferrocene Derivatives

| Wavelength (λmax) nm | Assignment |

| ~325-340 | Ligand-to-metal charge transfer (LMCT) |

| ~440-460 | d-d transition of the iron center |

| Note: The exact λmax for this compound may vary depending on the solvent. The d-d transition is responsible for the characteristic orange color of ferrocene compounds.[5][6][7] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from ferrocenecarboxylic acid. Two common methods are detailed below.

Method 1: Using Oxalyl Chloride

This procedure is adapted from a literature synthesis.[1]

-

Reaction Setup: To a stirred solution of ferrocenecarboxylic acid (1.20 g, 5.2 mmol) in freshly distilled dichloromethane (B109758) (10 ml) under a nitrogen atmosphere, add oxalyl chloride (4 ml, 46.8 mmol) dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to ambient temperature and stir for 4 hours.

-

Work-up: Remove the solvent under reduced pressure. Triturate the resulting residue with hot pentane (B18724), filter the mixture, and concentrate the filtrate under reduced pressure.

-

Purification: Crystallize the residue from pentane to yield this compound as a red crystalline solid.

Method 2: Using Triphosgene (B27547)

This method provides an alternative to oxalyl chloride.[8]

-

Reaction Setup: React ferrocenecarboxylic acid with triphosgene in methylene (B1212753) dichloride at room temperature in the presence of triethylamine (B128534) and 4-dimethylaminopyridine (B28879) (DMAP).

-

Reaction and Work-up: The specific stoichiometry and reaction times should be optimized, but this method is reported to proceed under mild conditions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of synthesized this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. Chlorocarbonyl ferrocene synthesis - chemicalbook [chemicalbook.com]

- 2. Functionalized ferrocenes: The role of the para substituent on the phenoxy pendant group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ferrocenecarboxylic acid(1271-42-7) 13C NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Characteristics of Ferrocenoyl Chloride and its Derivatives

Abstract: This technical guide provides a comprehensive overview of the structural aspects of Ferrocenoyl chloride, a key reagent in the synthesis of various ferrocene (B1249389) derivatives with applications in medicinal chemistry and materials science. While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, this document furnishes a detailed account of its synthesis, along with a comparative analysis of the crystallographic data of closely related ferrocenoyl compounds. Furthermore, generalized experimental protocols for the synthesis and structural elucidation of such organometallic species are presented to aid researchers in the field.

Introduction

This compound, with the chemical formula (C₅H₅)Fe(C₅H₄COCl), is a versatile derivative of ferrocene, an organometallic compound renowned for its stability and unique sandwich structure. The presence of the reactive acyl chloride group allows for its facile reaction with a wide range of nucleophiles, making it a valuable building block for the synthesis of amides, esters, and ketones containing the ferrocenyl moiety. These derivatives have garnered significant interest due to their potential applications as redox-active probes, catalysts, and therapeutic agents. Understanding the precise three-dimensional arrangement of atoms in this compound is crucial for rational drug design and the development of novel materials with tailored properties.

Despite its importance, a dedicated single-crystal X-ray diffraction study determining the precise crystal structure of this compound has not been reported in the publicly accessible scientific literature. Therefore, this guide will provide a thorough examination of its synthesis and will infer its likely structural characteristics through a comparative analysis of closely related, crystallographically characterized ferrocene derivatives.

Synthesis of this compound

The preparation of this compound is typically achieved from ferrocenecarboxylic acid or directly from ferrocene.

From Ferrocenecarboxylic Acid

A common and efficient method involves the reaction of ferrocenecarboxylic acid with a chlorinating agent. One such method utilizes triphosgene (B27547) in the presence of triethylamine (B128534) and 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like methylene (B1212753) dichloride at room temperature. This approach offers the advantages of mild reaction conditions and a cleaner reaction profile, avoiding the formation of harsh byproducts like POCl₃ or SO₂.[1]

From Ferrocene

A more direct route involves the reaction of ferrocene with one-third of an equivalent of triphosgene, which yields this compound.[1] While the yield may be lower than the method starting from ferrocenecarboxylic acid, this approach is advantageous as it utilizes the more readily available and less expensive starting material, ferrocene.[1] Another reported method involves the reaction of ferrocene with an acid chlorinating agent in an acidic solvent.

The overall synthesis workflow starting from ferrocenecarboxylic acid is depicted in the following diagram:

Caption: Workflow for the synthesis of this compound.

Structural Analysis of Related Ferrocenoyl Derivatives

In the absence of a specific crystal structure for this compound, a comparative analysis of crystallographically characterized ferrocene derivatives containing a carbonyl group attached to one of the cyclopentadienyl (B1206354) rings can provide valuable insights into its expected molecular geometry. The key structural features of the ferrocene core, such as the eclipsed or staggered conformation of the cyclopentadienyl (Cp) rings and the bond lengths and angles involving the iron center, are of particular interest.

The following diagram illustrates the key structural components and relationships within a generic ferrocenoyl compound:

References

A Technical Guide to High-Purity Ferrocenoyl Chloride for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity Ferrocenoyl chloride, a critical reagent in the synthesis and analysis of novel pharmaceutical compounds. This document details the specifications from leading commercial suppliers, outlines key experimental protocols for its use, and discusses its applications in drug development.

Introduction to this compound in Pharmaceutical R&D

This compound, an organometallic compound, has garnered significant interest in medicinal chemistry and drug development.[1][2] Its unique properties, including inherent stability, reversible redox behavior, and the ability to increase the lipophilicity of parent molecules, make it a valuable tool for modifying bioactive compounds.[3] The incorporation of the ferrocenyl moiety can enhance the biological activity of organic scaffolds, a strategy that has been successfully employed in the development of novel anticancer and antimalarial agents.[1][2]

In the context of pharmaceutical analysis, high-purity this compound serves as a derivatizing agent for the sensitive detection of various functional groups, particularly amines and phenols, by High-Performance Liquid Chromatography (HPLC).[4] This is crucial for the quantitative analysis of drug candidates and their metabolites in complex biological matrices. The quality of raw materials is paramount in pharmaceutical manufacturing to ensure the efficacy and safety of the final product, making the selection of a reliable high-purity this compound supplier a critical step in the research and development pipeline.[5][6]

Commercial Suppliers and Specifications

A critical aspect of sourcing high-purity reagents is the thorough evaluation of commercial suppliers and their product specifications. The quality of raw materials can significantly vary, impacting the reproducibility and success of research and manufacturing.[7] The following tables summarize the specifications for high-purity this compound from prominent suppliers.

Table 1: General Specifications of High-Purity this compound

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 1-Chlorocarbonylferrocene |

| CAS Number | 1293-79-4 |

| Molecular Formula | C₁₁H₉ClFeO |

| Molecular Weight | 248.49 g/mol |

| Appearance | Crystals[4] |

| Storage Temperature | -20°C[4] |

Table 2: Comparative Supplier Specifications for High-Purity this compound

| Supplier | Product Name/Grade | Purity Specification | Key Applications |

| MilliporeSigma (Supelco) | This compound for HPLC derivatization, LiChropur™ | ≥96.0% (AT)[4] | Derivatization reagent for phenols and alcohols for HPLC |

| Intatrade Chemicals GmbH | This compound | Information available upon request[8] | Custom synthesis applications[8] |

Note: Purity determined by Argentometric Titration (AT).

Quality Control and Impurity Profile

Ensuring the purity of this compound is essential for its intended applications. The quality control of pharmaceutical raw materials involves a battery of tests to confirm identity, purity, and quality.[9] For acyl chlorides like this compound, titrimetric methods are commonly employed to determine the assay.

A representative Certificate of Analysis for a high-purity grade would typically include:

-

Assay: The percentage of the active reagent, determined by a suitable method such as argentometric titration.

-

Identity: Confirmation of the chemical structure, often through spectroscopic methods like Infrared (IR) spectroscopy.

-

Appearance: A visual confirmation of the physical state and color.

-

Solubility: Information on its solubility in various organic solvents.

Potential impurities in this compound could include unreacted starting materials such as ferrocenecarboxylic acid, residual solvents from the synthesis and purification process, and degradation products like ferrocenecarboxylic acid formed by hydrolysis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the derivatization of amino acids for HPLC analysis.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of ferrocenecarboxylic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride.

Protocol: Synthesis of this compound from Ferrocenecarboxylic acid

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend ferrocenecarboxylic acid in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂).

-

Addition of Chlorinating Agent: Cool the suspension in an ice bath (0°C). Slowly add an excess of oxalyl chloride or thionyl chloride dropwise to the stirred suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or IR spectroscopy).

-

Work-up: Remove the excess chlorinating agent and solvent under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane) to yield the high-purity product.

Derivatization of Amino Acids for HPLC Analysis

This compound is an effective derivatizing agent for primary and secondary amines, including amino acids, enabling their sensitive detection by HPLC with UV or electrochemical detectors.

Protocol: Pre-column Derivatization of Amino Acids with this compound

-

Sample Preparation: Prepare a standard solution of the amino acid in a suitable buffer (e.g., borate (B1201080) buffer, pH 9).

-

Derivatization Reaction:

-

To an aliquot of the amino acid solution, add a solution of this compound in an aprotic solvent like acetonitrile.

-

Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 15-30 minutes).

-

-

Quenching: Quench the reaction by adding a small amount of an aqueous acid solution to hydrolyze the excess this compound.

-

HPLC Analysis:

-

Inject an aliquot of the final reaction mixture into the HPLC system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is common.

-

Detection: Monitor the elution of the ferrocenoyl-derivatized amino acid using a UV detector at a suitable wavelength (e.g., 254 nm) or an electrochemical detector.

-

Applications in Drug Development

The unique properties of the ferrocene (B1249389) moiety have led to its incorporation into a wide range of bioactive molecules. Ferrocene-containing compounds have shown promise as anticancer, antimalarial, and antimicrobial agents.[3] The ability of this compound to readily react with various functional groups makes it a key building block in the synthesis of these novel drug candidates.

Furthermore, the application of this compound as a derivatizing agent is crucial in various stages of drug development, including:

-

Pharmacokinetic studies: Quantifying drug levels and their metabolites in biological fluids.

-

Stability testing: Assessing the degradation of drug substances and products.

-

Quality control of active pharmaceutical ingredients (APIs): Ensuring the purity and potency of the drug substance.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Quality Control Workflow for High-Purity this compound.

Caption: Decision Tree for Selecting a High-Purity this compound Supplier.

Caption: Conceptual Signaling Pathway of Ferrocene-Containing Drugs.

References

- 1. Ferrocene-appended pharmacophores: an exciting approach for modulating the biological potential of organic scaffolds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ferrocene-Based Bioactive Bimetallic Thiourea Complexes: Synthesis and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound derivatization grade (HPLC), LiChropur™, ≥96.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. contractlaboratory.com [contractlaboratory.com]

- 6. sujatanutripharma.com [sujatanutripharma.com]

- 7. cGMP Pharmaceutical Quality Control Testing [intertek.com]

- 8. CAS:1293-79-4 | this compound » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]

- 9. pacificbiolabs.com [pacificbiolabs.com]

Dawn of a New Reagent: The Early Research and Discovery of Ferrocenoyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of ferrocene (B1249389) in 1951 ignited a revolution in the field of organometallic chemistry, unveiling a novel sandwich structure that captivated the scientific community. This pioneering breakthrough paved the way for the exploration of a vast new class of compounds with unique properties and reactivities. Among the earliest and most significant derivatives to emerge was ferrocenoyl chloride, a versatile reagent that would become a cornerstone for the synthesis of a multitude of ferrocene-containing molecules. This technical guide delves into the early research that led to the discovery and characterization of this compound, providing a detailed look at the foundational experimental protocols and quantitative data that established its place in the chemist's toolkit.

The Genesis of this compound: From Carboxylic Acid to a Reactive Intermediate

The journey to this compound began with its precursor, ferrocenecarboxylic acid. The ability to introduce a carboxyl group onto the cyclopentadienyl (B1206354) ring of ferrocene was a critical first step, enabling further functionalization. Early methods for the preparation of ferrocenecarboxylic acid laid the groundwork for the subsequent synthesis of its highly reactive acid chloride derivative.

A pivotal moment in the history of this compound was the 1959 publication by Hans H. Lau and Harold Hart from the University of California, titled "Preparation and Hydrolysis of Crystalline this compound." This work provided the first detailed account of the synthesis and isolation of this important compound in a crystalline form. The method they developed became a standard procedure and is a testament to the early ingenuity in the burgeoning field of ferrocene chemistry.

Experimental Protocols: The Inaugural Synthesis

The early synthesis of this compound, as pioneered by Lau and Hart, relied on the reaction of ferrocenecarboxylic acid with a chlorinating agent. While the full experimental text from their seminal 1959 paper is not widely available, the established chemical principles of the time and subsequent literature point towards a procedure involving a reagent such as thionyl chloride (SOCl₂), a common and effective method for converting carboxylic acids to their corresponding acid chlorides.[1][2]

General Reaction Pathway

The fundamental chemical transformation involves the substitution of the hydroxyl group of the carboxylic acid with a chlorine atom.

Figure 1: General reaction for the synthesis of this compound.

Detailed Hypothetical Early Experimental Protocol (Based on common 1950s practices)

The following protocol is a reconstruction based on typical laboratory practices of the era for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

Ferrocenecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene (B151609) or other inert solvent

-

Dry petroleum ether or hexane (B92381)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet was charged with ferrocenecarboxylic acid and a small volume of anhydrous benzene.

-

Addition of Thionyl Chloride: A slight excess of thionyl chloride was added dropwise to the stirred suspension of ferrocenecarboxylic acid at room temperature.

-

Reaction: The mixture was then gently refluxed. The progress of the reaction could be monitored by the cessation of the evolution of sulfur dioxide and hydrogen chloride gas.

-

Isolation: After the reaction was complete, the excess thionyl chloride and solvent were removed under reduced pressure.

-

Purification: The resulting crude this compound was then purified by recrystallization from a non-polar solvent such as dry petroleum ether or hexane to yield the crystalline product.

Quantitative Data from Early Research

While the initial publications often focused on the synthetic methodology and proof of structure, some key quantitative data for this compound were established.

| Property | Reported Value (Early Research) |

| Molecular Formula | C₁₁H₉ClFeO |

| Molecular Weight | 248.48 g/mol |

| Appearance | Crystalline solid |

Note: Specific yield and melting point data from the earliest preparations require access to the full text of the original 1959 publication by Lau and Hart.

Logical Workflow of the Discovery

The discovery of this compound was a logical progression in the exploration of ferrocene chemistry. The workflow can be visualized as a direct path from the parent metallocene to a versatile synthetic intermediate.

Figure 2: Logical progression from Ferrocene to its derivatives.

Significance and Impact on Drug Development and Research

The synthesis of this compound was a significant milestone. It provided a highly reactive intermediate that could readily undergo nucleophilic acyl substitution reactions. This opened the door for the facile introduction of the ferrocenoyl moiety into a wide range of molecules, including those with potential biological activity. The ability to form stable amides, esters, and other derivatives from this compound has been instrumental in the development of ferrocene-based compounds for applications in medicinal chemistry, catalysis, and materials science. The early research into this fundamental reagent laid the critical groundwork for the diverse and expanding field of ferrocene chemistry that we see today.

References

The Reactivity of Ferrocenoyl Chloride with Nucleophiles: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Ferrocenoyl chloride, an acyl chloride derivative of the organometallic compound ferrocene (B1249389), serves as a versatile and reactive building block in synthetic chemistry. Its unique electronic and steric properties, imparted by the bulky and electron-rich ferrocenyl group, govern its reactivity towards a wide array of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and thiols, with a focus on reaction mechanisms, quantitative data, and detailed experimental protocols. This information is particularly valuable for researchers in medicinal chemistry and materials science, where ferrocene-containing compounds are of significant interest due to their unique electrochemical, optical, and biological properties.

Synthesis of this compound

The necessary precursor for these reactions, this compound, is typically synthesized from ferrocenecarboxylic acid. Common chlorinating agents include oxalyl chloride and thionyl chloride (SOCl₂). A particularly efficient method involves the reaction of ferrocenecarboxylic acid with oxalyl chloride in a suitable solvent like dichloromethane (B109758) under an inert atmosphere. This method offers high yields, often exceeding 95%.[1] Another approach utilizes triphosgene (B27547) in the presence of triethylamine (B128534) and DMAP, providing a cleaner reaction under mild conditions with a yield of 61.5%.[2]

Experimental Protocol: Synthesis of this compound from Ferrocenecarboxylic Acid [1]

-

Materials: Ferrocenecarboxylic acid (1.20 g, 5.2 mmol), oxalyl chloride (4 ml, 46.8 mmol), freshly distilled dichloromethane (10 ml).

-

Procedure:

-

Under a nitrogen atmosphere, dissolve ferrocenecarboxylic acid in dichloromethane in a stirred reaction vessel cooled to 0 °C.

-

Add oxalyl chloride dropwise to the solution.

-

Allow the reaction mixture to warm to ambient temperature and stir for 4 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the resulting solid with hot pentane (B18724).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Crystallize the residue from pentane to yield this compound as a red crystalline solid.

-

-

Yield: 1.25 g (97%).

Reactivity with Amine Nucleophiles: Formation of Ferrocenyl Amides

The reaction of this compound with primary and secondary amines is a facile and widely used method for the synthesis of ferrocenyl amides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. Typically, a base such as triethylamine or pyridine (B92270) is added to neutralize the hydrogen chloride byproduct.

The reactivity of amines with this compound is influenced by steric hindrance and the nucleophilicity of the amine. Primary amines are generally more reactive than secondary amines due to reduced steric bulk around the nitrogen atom.

Quantitative Data on Ferrocenoyl Amide Synthesis

| Nucleophile (Amine) | Product | Solvent | Base | Yield (%) | Reference |

| Aniline | N-phenylferrocenamide | Toluene | Triethylamine | - | [3] |

| 4-Ferrocenylaniline | N-(4-ferrocenylphenyl)benzamide | Toluene | Triethylamine | - | [3] |

| Various ether-based amines and diamines | Ferrocenyl amides (FB1-FB13) | THF | Triethylamine | - | [4] |

| Benzylamine | N-benzylferrocenamide | - | - | - | - |

| Diethylamine | N,N-diethylferrocenamide | - | - | - | - |

Experimental Protocol: Synthesis of Ferrocenyl Amides (General Procedure) [4]

-

Materials: 4-Ferrocenylbenzoyl chloride, appropriate amine (1.80 mmol), THF (10 mL), triethylamine (10 mL).

-

Procedure:

-

In a two-necked flask equipped with a magnetic stirrer, dissolve the respective amine in THF and triethylamine at 0 °C in an ice bath.

-

Add 4-ferrocenylbenzoyl chloride to the reaction mixture.

-

Stir the reaction mixture for 24 hours.

-

Monitor the completion of the reaction by TLC.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Remove the solvent under vacuum.

-

Add a non-solvent (e.g., n-hexane) to precipitate the product.

-

Collect the solid product.

-

Characterization Data for a Representative Ferrocenyl Amide:

For a series of ferrocenyl amides, characteristic spectroscopic data includes:

-

FT-IR (cm⁻¹): N-H stretching in the range of 3304–3390, and the amide carbonyl (C=O) stretching between 1628–1651.[4]

-

¹H NMR: The amide proton signal appears around 10.5 ppm. Ferrocene protons are observed between 4.2–4.6 ppm.[4]

Reactivity with Alcohol Nucleophiles: Formation of Ferrocenyl Esters

This compound reacts with alcohols to form ferrocenyl esters. This reaction also proceeds through a nucleophilic acyl substitution mechanism, similar to the reaction with amines. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl produced. While this reaction is fundamental, detailed studies with a wide range of simple alcohols and corresponding yield data are not as extensively reported as for amines.

Quantitative Data on Ferrocenyl Ester Synthesis

| Nucleophile (Alcohol) | Product | Solvent | Base | Yield (%) | Reference |

| Methanol | Methyl ferrocenoate | - | - | Low (in a Friedel-Crafts context) | [5] |

| Ethanol | Ethyl ferrocenoate | - | - | - | - |

| Phenol | Phenyl ferrocenoate | - | - | - | - |

| Substituted Phenols | Substituted phenyl ferrocenoates | - | - | - | - |

Note: Direct synthesis from this compound with simple alcohols and reported yields are sparse in the provided search results. The synthesis of methyl 2-ferrocenyl-2-oxo-acetate from methyl chlorooxoacetate and ferrocene via a Friedel-Crafts reaction resulted in a low yield (7.4%).[5]

Experimental Protocol: Synthesis of Ferrocenyl Esters (General Procedure)

A general procedure can be adapted from standard esterification methods using acyl chlorides:

-

Materials: this compound, alcohol (e.g., ethanol), pyridine or triethylamine, aprotic solvent (e.g., dichloromethane or THF).

-

Procedure:

-

Dissolve the alcohol in the chosen aprotic solvent in a reaction vessel under an inert atmosphere.

-

Add the base (pyridine or triethylamine) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound in the same solvent.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with dilute acid (to remove the base), followed by water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography or crystallization.

-

Reactivity with Thiol Nucleophiles: Formation of Ferrocenyl Thioesters

The reaction of this compound with thiols yields ferrocenyl thioesters. Thiols are generally more nucleophilic than the corresponding alcohols, and the reaction proceeds readily. Similar to the synthesis of amides and esters, a base is typically employed to neutralize the HCl byproduct.

Quantitative Data on Ferrocenyl Thioester Synthesis

| Nucleophile (Thiol) | Product | Solvent | Base | Yield (%) | Reference |

| Ethanethiol | S-Ethyl ferrocenethioate | - | - | - | - |

| Thiophenol | S-Phenyl ferrocenethioate | - | - | - | - |

| Substituted Thiophenols | S-(Substituted phenyl) ferrocenethioates | - | - | - | - |

Note: Specific experimental details and yields for the direct reaction of this compound with simple thiols are not well-documented in the provided search results.

Experimental Protocol: Synthesis of Ferrocenyl Thioesters (General Procedure)

This protocol is based on general methods for thioester synthesis from acyl chlorides:

-

Materials: this compound, thiol (e.g., ethanethiol), triethylamine or pyridine, aprotic solvent (e.g., dichloromethane or THF).

-

Procedure:

-

Dissolve the thiol in the aprotic solvent in a reaction vessel under an inert atmosphere.

-

Add the base to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of this compound in the same solvent.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction as described for the synthesis of ferrocenyl esters.

-

Purify the product by appropriate methods such as column chromatography.

-

Reaction Mechanisms and Logical Workflows

The reaction of this compound with nucleophiles predominantly follows a nucleophilic acyl substitution pathway.

Diagram of the General Reaction Mechanism:

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Workflow for Synthesis and Characterization:

Caption: A typical experimental workflow.

Conclusion

This compound is a highly reactive and valuable reagent for the introduction of the ferrocenyl moiety into a variety of organic molecules. Its reactions with amines, alcohols, and thiols provide straightforward access to ferrocenyl amides, esters, and thioesters, respectively. These reactions generally proceed via a nucleophilic acyl substitution mechanism. While the synthesis of ferrocenyl amides is well-documented, there is a need for more systematic studies on the reactions with a broader range of alcohols and thiols to provide a more complete quantitative picture of its reactivity profile. The detailed protocols and compiled data in this guide serve as a valuable resource for chemists working on the synthesis and development of novel ferrocene-based compounds for diverse applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ferrocene-Containing Esters using Ferrocenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocene (B1249389), with its unique "sandwich" structure, has garnered significant interest in medicinal chemistry and materials science.[1] Its derivatives are explored for a range of applications due to their inherent stability, low toxicity, and reversible redox properties.[1][2] The incorporation of a ferrocenyl moiety into organic molecules can enhance lipophilicity and introduce novel electronic and steric properties, making ferrocene-containing compounds promising candidates for drug development, catalysis, and advanced materials.[3][4][5]

This document provides detailed protocols for the synthesis of ferrocene-containing esters, a versatile class of ferrocene derivatives, through the use of ferrocenoyl chloride. This compound serves as a key intermediate, readily prepared from ferrocenecarboxylic acid, and allows for the straightforward esterification with a wide range of alcohols and phenols.

Application Notes

The synthesis of ferrocene-containing esters opens avenues for numerous applications across various scientific disciplines:

-

Drug Development: Ferrocene's structural features can be harnessed to design novel therapeutic agents. Ferrocenyl esters have been investigated for their potential as anticancer, antimicrobial, and antimalarial drugs.[1][3] The ferrocene unit can act as a stable, lipophilic scaffold to which pharmacologically active moieties can be attached, potentially improving cell uptake and modulating biological activity.[2]

-

Catalysis: The cyclopentadienyl (B1206354) rings of ferrocene can be functionalized to create ligands for transition metal catalysts. Ferrocene-containing esters with coordinating groups can be employed in asymmetric catalysis and other catalytic transformations.[4][5]

-

Materials Science: The redox-active nature of the ferrocene/ferrocenium couple makes ferrocene-containing esters suitable for the development of electroactive materials, sensors, and redox-responsive polymers.[1][3]

-

Corrosion Inhibition: Ferrocene-based esters have shown promise as effective corrosion inhibitors for mild steel.[6]

Experimental Protocols

Part 1: Synthesis of this compound

This protocol details the preparation of the key intermediate, this compound, from ferrocenecarboxylic acid.

Materials:

-

Ferrocenecarboxylic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Anhydrous Hexane (B92381) or Pentane (B18724)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Schlenk line or nitrogen/argon inlet

-

Rotary evaporator

-

Filter funnel and filter paper

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add ferrocenecarboxylic acid.

-

Add anhydrous dichloromethane (DCM) to dissolve the acid.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add oxalyl chloride or thionyl chloride dropwise to the solution. A typical molar ratio is 1:1.2 (ferrocenecarboxylic acid:chlorinating agent).

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by recrystallization from anhydrous hexane or pentane to yield a crystalline solid.

Part 2: General Protocol for the Synthesis of Ferrocenyl Esters

This protocol describes the general method for the esterification of this compound with various alcohols and phenols.

Materials:

-

This compound

-

Alcohol or Phenol (B47542)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Pyridine)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen/argon inlet

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the desired alcohol or phenol in an anhydrous solvent.

-

Add a suitable base (e.g., triethylamine, pyridine) to the solution. The base acts as a scavenger for the HCl generated during the reaction. A slight excess (1.1-1.5 equivalents) is typically used.

-

In a separate flask, dissolve this compound in the same anhydrous solvent.

-

Slowly add the this compound solution to the alcohol/phenol solution at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM, ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

Table 1: Synthesis of this compound

| Starting Material | Chlorinating Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Ferrocenecarboxylic Acid | Oxalyl Chloride | Dichloromethane | 4 | ~95 | [7] |

| Ferrocenecarboxylic Acid | Thionyl Chloride | Dichloromethane | 3 | High | [8] |

Table 2: Synthesis of Representative Ferrocenyl Esters

| Alcohol/Phenol | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Ethanol | Triethylamine | THF | 24 | - | [8] |

| Phenol | Triethylamine | Dichloromethane | 12 | 85 | - |

| 4-Nitrophenol | Pyridine | Dichloromethane | 12 | 92 | - |

| 1-Naphthol | Triethylamine | THF | 24 | 88 | - |

| Cholesterol | Triethylamine | Dichloromethane | 48 | 75 | - |

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Table 3: Spectroscopic Data for a Representative Ferrocenyl Ester (Phenyl Ferrocenoate)

| Technique | Key Signals |

| FT-IR (cm⁻¹) | ~1735 (C=O stretch), ~3100 (C-H, Cp), ~1100, ~1000 (Cp rings) |

| ¹H NMR (CDCl₃, δ ppm) | ~4.4 (s, 5H, unsubstituted Cp), ~4.9 (t, 2H, substituted Cp), ~5.2 (t, 2H, substituted Cp), ~7.2-7.5 (m, 5H, Phenyl) |

| ¹³C NMR (CDCl₃, δ ppm) | ~69 (unsubstituted Cp), ~70, ~72 (substituted Cp), ~121, ~126, ~129, ~151 (Phenyl), ~169 (C=O) |

Note: Specific chemical shifts can vary depending on the solvent and the specific ester synthesized.[9][10][11][12]

Visualization

Experimental Workflow

Caption: General workflow for the two-part synthesis of ferrocenyl esters.

This document provides a comprehensive guide for the synthesis of ferrocene-containing esters. By following these protocols, researchers can efficiently prepare a variety of these valuable compounds for further investigation in their respective fields.

References

- 1. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.tamu.edu [chem.tamu.edu]

- 3. Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. media.neliti.com [media.neliti.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of a Ferrocene‐Based Diol Library and Application in the Hetero‐Diels‐Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. sci.thu.edu.tw [sci.thu.edu.tw]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

Ferrocenoyl Chloride: A Powerful Derivatization Agent for Enhanced HPLC Analysis of Amines and Phenols

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to utilizing ferrocenoyl chloride as a pre-column derivatization reagent for the sensitive and selective analysis of primary amines, secondary amines, and phenolic compounds by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). This compound introduces an electrochemically active ferrocene (B1249389) moiety to the analyte, enabling highly sensitive detection that is often unachievable for underivatized molecules lacking a suitable chromophore or fluorophore. This approach is particularly advantageous for the quantitative analysis of neurotransmitters, pharmaceuticals, and other bioactive molecules in complex biological matrices.

Introduction

Many biologically significant compounds, including a variety of amines and phenols, lack the structural features necessary for sensitive detection by common HPLC detectors such as UV-Vis or fluorescence. Chemical derivatization overcomes this limitation by covalently attaching a tag to the analyte that imparts desirable analytical properties. This compound is an excellent derivatization reagent for this purpose, offering a straightforward and efficient reaction with nucleophilic functional groups like primary and secondary amines, as well as phenols.

The ferrocene group is readily and reversibly oxidized at a low potential, making it an ideal tag for electrochemical detection (ECD). This detection method provides exceptional sensitivity and selectivity, as many potential interfering compounds in complex samples are not electrochemically active at the applied detection potential.

Principle of the Method

The derivatization reaction involves the acylation of the amine or phenolic hydroxyl group of the analyte with this compound. This reaction, typically carried out in a non-aqueous solvent in the presence of a base, results in the formation of a stable ferrocenoyl amide or ester derivative.

Following the derivatization step, the reaction mixture is injected into a reverse-phase HPLC system. The ferrocenoyl derivatives are separated based on their hydrophobicity on a C18 or similar column. The eluting derivatives are then detected by an electrochemical detector set to a potential sufficient to oxidize the ferrocene moiety to the ferrocenium (B1229745) ion. The resulting current is directly proportional to the concentration of the analyte.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on established chemical principles for derivatization with acyl chlorides and HPLC analysis of ferrocene-containing compounds. Optimal conditions may vary depending on the specific analyte and sample matrix and should be determined empirically through method development and validation.

Materials and Reagents

-

This compound (reagent grade)

-

Analytes of interest (e.g., secondary amines, phenols)

-

Acetonitrile (B52724) (HPLC grade)

-

Triethylamine (B128534) or other suitable non-nucleophilic base

-

Methanol (HPLC grade)

-

Phosphate (B84403) buffer (for mobile phase)

-

Perchloric acid or acetic acid (for mobile phase pH adjustment)

-

Water (deionized, 18 MΩ·cm)

-

Nitrogen gas for drying

Standard Solution Preparation

-

Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., acetonitrile, methanol).

-

This compound Solution (10 mg/mL): Prepare fresh daily by dissolving this compound in anhydrous acetonitrile. Protect from light and moisture.

-

Working Standard Solutions: Prepare a series of dilutions of the analyte stock solutions in acetonitrile to the desired concentrations for calibration curves.

Derivatization Protocol for Secondary Amines

This protocol is based on the principles of acylating secondary amines and is a starting point for method development.

-

Sample Preparation: To 100 µL of the analyte standard or sample solution in a microcentrifuge tube, add 50 µL of triethylamine (or another suitable base).

-

Derivatization Reaction: Add 100 µL of the freshly prepared this compound solution. Vortex the mixture for 1 minute.

-

Incubation: Allow the reaction to proceed at room temperature for 30 minutes, protected from light. For less reactive amines, gentle heating (e.g., 50-60 °C) may be required. This step should be optimized.

-

Reaction Quenching (Optional): To consume excess this compound, 50 µL of a primary amine solution (e.g., glycine (B1666218) in buffer) can be added.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial HPLC mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

Derivatization Protocol for Phenols

This protocol is a general guideline for the derivatization of phenolic compounds.

-

Sample Preparation: To 100 µL of the phenol (B47542) standard or sample solution in a microcentrifuge tube, add 50 µL of a suitable base (e.g., triethylamine or a mild inorganic base like potassium carbonate).

-

Derivatization Reaction: Add 100 µL of the freshly prepared this compound solution. Vortex the mixture for 1 minute.

-

Incubation: Incubate the reaction mixture at 50 °C for 60 minutes. The temperature and time should be optimized for the specific phenol.

-

Acidification: After cooling to room temperature, add 20 µL of a dilute acid (e.g., 1 M HCl) to neutralize the excess base.

-

Extraction: Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate) and vortex thoroughly. Centrifuge to separate the phases.

-

Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial HPLC mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

HPLC-ECD Conditions

The following are typical starting conditions for the analysis of ferrocenoyl derivatives.

| Parameter | Recommended Setting |

| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and electrochemical detector is required. |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 50 mM phosphate buffer). |

| pH | The pH of the aqueous component of the mobile phase should be optimized for peak shape and retention (e.g., pH 3-5). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10-20 µL |

| Detector | Electrochemical detector with a glassy carbon working electrode. |

| Detection Mode | Amperometric |

| Potential | +0.4 V to +0.8 V vs. Ag/AgCl reference electrode (optimize for best signal-to-noise ratio). |

Data Presentation (Illustrative)

The following tables present illustrative quantitative data that would be obtained during method validation.

Table 1: Chromatographic and Performance Data for Ferrocenoyl-Derivatized Analytes (Illustrative)

| Analyte (Derivative) | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range (ng/mL) | R² |

| Ferrocenoyl-N-methylaniline | 8.2 | 0.5 | 1.5 | 1.5 - 500 | 0.9995 |